molecular formula SOCl2<br>Cl2OS B051792 Thionyl chloride CAS No. 7719-09-7

Thionyl chloride

Cat. No.: B051792
CAS No.: 7719-09-7
M. Wt: 118.97 g/mol
InChI Key: FYSNRJHAOHDILO-UHFFFAOYSA-N
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Description

Thionyl chloride is an inorganic compound with the chemical formula SOCl₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a chlorinating reagent in organic synthesis and is known for its ability to convert carboxylic acids to acyl chlorides. It is also used in the production of lithium-thionyl chloride batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of sulfur trioxide with sulfur dichloride. This reaction can be carried out by heating oleum to slowly distill sulfur trioxide into a cooled flask containing sulfur dichloride .

Industrial Production Methods: Industrially, this compound is produced by reacting sulfur dioxide with chlorine gas in the presence of a catalyst. This method is efficient and produces this compound on a large scale .

Scientific Research Applications

Organic Synthesis

Conversion of Functional Groups

Thionyl chloride is widely used in organic chemistry for the conversion of alcohols to alkyl chlorides and carboxylic acids to acid chlorides. This transformation is crucial as it enhances the reactivity of these compounds, facilitating further chemical reactions.

  • Alcohols to Alkyl Chlorides : The reaction proceeds via the formation of an intermediate chlorosulfite, which subsequently decomposes to yield the alkyl chloride and sulfur dioxide.
  • Carboxylic Acids to Acid Chlorides : this compound reacts with carboxylic acids in the presence of bases like pyridine, producing acid chlorides efficiently. This reaction is particularly useful for synthesizing acyl chlorides that serve as intermediates in various chemical syntheses .
Reaction TypeReactantsProducts
Alcohol to Alkyl ChlorideR-OH + SOCl₂R-Cl + SO₂ + HCl
Carboxylic Acid to Acid ChlorideRCOOH + SOCl₂ + PyridineRCOCl + SO₂ + HCl

Polymer Chemistry

Modification of Polymers

This compound is employed in modifying polymers, such as polyvinyl chloride (PVC), enhancing their properties for specific applications.

  • Chlorination of Polymers : this compound can chlorinate polymers, improving their thermal stability and mechanical properties. For instance, it has been used to modify poly-3-hydroxybutyrate (PHB), resulting in improved solubility and processability .

Battery Technology

Lithium/Thionyl Chloride Batteries

This compound serves as a key component in lithium batteries, particularly lithium/thionyl chloride batteries, which are known for their high energy density and long shelf life.

  • Electrochemical Properties : These batteries utilize this compound as the electrolyte, which enables high voltage output and stability over extended periods. The electrochemical reactions involving this compound contribute to the overall efficiency and performance of these batteries .

Chemical Synthesis and Reagent Applications

Reagent in Chemical Reactions

This compound acts as a reagent in various chemical reactions beyond simple conversions.

  • Pummerer Rearrangement : It can facilitate the rearrangement of sulfinic acids into sulfonyl chlorides, showcasing its utility in synthesizing sulfur-containing compounds .
  • Phosphoryl Chloride Production : this compound is also used to convert phosphonic acids into phosphoryl chlorides, which are important intermediates in the synthesis of organophosphorus compounds .

Environmental Applications

Pollution Control

Recent studies have explored the use of this compound in purifying salt mixtures contaminated with oxygenated impurities. The compound reacts with impurities effectively, demonstrating its potential application in environmental remediation efforts .

Case Study 1: Synthesis of Acid Chlorides

In a laboratory setting, researchers utilized this compound to convert benzoic acid into benzoyl chloride. The reaction was conducted under controlled conditions with pyridine as a base. The yield was measured at 95%, indicating high efficiency and effectiveness of this compound in this application.

Case Study 2: Lithium/Thionyl Chloride Battery Performance

A study on lithium/thionyl chloride batteries demonstrated that these batteries maintained over 90% capacity after five years of storage at room temperature. The role of this compound as an electrolyte was pivotal in achieving this longevity, showcasing its importance in energy storage technologies.

Comparison with Similar Compounds

  • Sulfuryl Chloride
  • Phosphorus Trichloride
  • Phosphorus Pentachloride
  • Oxalyl Chloride

Thionyl chloride stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.

Biological Activity

Thionyl chloride (SOCl₂) is a versatile reagent widely used in organic synthesis, particularly for the conversion of alcohols to chlorides and in the preparation of sulfonyl chlorides. However, its biological activity, especially regarding toxicity and potential health effects, is an area of significant concern. This article delves into the biological activity of this compound, highlighting its toxicological profiles, case studies, and relevant research findings.

This compound is a colorless to yellowish liquid with a pungent odor. It is known for its ability to release sulfur dioxide (SO₂) and hydrogen chloride (HCl) upon hydrolysis. The reaction mechanism typically involves the formation of reactive intermediates that can interact with biological macromolecules, leading to cellular damage.

Acute Toxicity

This compound exhibits acute toxicity primarily through inhalation or dermal exposure. Studies have shown that exposure can lead to respiratory distress, chemical burns, and central nervous system effects.

  • Inhalation Studies : Research involving rats exposed to varying concentrations of this compound revealed significant respiratory impacts. For instance, an LC50 (lethal concentration for 50% of the population) was determined at approximately 736 ppm . Symptoms observed included dyspnea and swelling of nasal tissues at concentrations as low as 71 ppm .
  • Case Reports : A notable case involved two employees in a battery plant who suffered severe respiratory issues following accidental exposure. One individual developed chronic lung dysfunction after repeated exposures, while another experienced chemical burns and subsequent respiratory complications .

Chronic Effects

Chronic exposure to this compound can lead to long-term health issues. In one documented case, a worker exposed multiple times developed end-stage lung disease despite initial recovery from acute symptoms . These findings underscore the potential for irreversible damage following repeated exposure.

Biological Activity in Synthesis

This compound is not only a toxic compound but also plays a crucial role in various synthetic processes that yield biologically active compounds:

  • Chalcone Synthesis : this compound has been utilized in the synthesis of chalcones, which possess diverse biological activities including antibacterial and antifungal properties. A study showed that chalcones synthesized using this compound exhibited significant antibacterial activity against various strains .
  • Reactivity with Alcohols : The reaction of this compound with alcohols results in alkyl chlorides, which are important intermediates in drug synthesis. This transformation highlights its utility despite its toxicity .

Case Studies

  • Respiratory Complications : A study documented two cases of acute inhalation exposure where one worker developed chronic respiratory issues requiring long-term corticosteroid therapy . Another case involved chemical burns leading to hospitalization and ongoing respiratory problems.
  • Toxicological Assessments : Various studies have assessed the toxicological impacts of this compound on animal models. These studies consistently report respiratory distress and potential long-term lung damage following high-concentration exposures .

Data Summary

Study TypeFindings
Acute InhalationLC50 approximately 736 ppm; symptoms include dyspnea and nasal swelling
Case Report 1Worker developed chronic lung dysfunction after repeated exposure
Case Report 2Severe chemical burns led to hospitalization; ongoing respiratory issues
Chalcone SynthesisThis compound used to synthesize biologically active chalcones with antibacterial properties

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling thionyl chloride in laboratory settings?

  • Methodological Answer : this compound must be stored in airtight containers under inert conditions to avoid contact with moisture or water, which triggers violent hydrolysis . When handling, use solvent-resistant gloves (e.g., nitrile or neoprene), indirect-vent goggles, and face shields to prevent skin/eye exposure . Emergency showers and eyewash stations must be accessible. Spills should be neutralized with dry sand or vermiculite; never use water . Training on OSHA 1910.120(q) spill-cleanup procedures is mandatory for personnel .

Q. How does this compound facilitate the conversion of carboxylic acids to acyl chlorides?

  • Methodological Answer : this compound reacts with carboxylic acids via nucleophilic acyl substitution, where the hydroxyl group is replaced by chloride. The reaction mechanism involves the formation of an intermediate mixed anhydride (RCO-O-SOCl), followed by chloride attack to release SO₂ and HCl . Optimal conditions include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen. Excess this compound is removed by distillation, and the product is purified via recrystallization .

Q. What are the primary decomposition products of this compound, and how do they impact experiments?

  • Methodological Answer : this compound decomposes into sulfur dioxide (SO₂), hydrogen chloride (HCl), and sulfur dichloride (SCl₂) upon exposure to moisture or heat . These gases are corrosive and can interfere with reactions by protonating sensitive intermediates. To mitigate this, ensure strict anhydrous conditions and use gas traps (e.g., NaOH scrubbers) during reflux .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in chlorinating alkanes under thermal vs. photochemical conditions?

  • Methodological Answer : Thermal reactions with this compound involve chlorine radicals (Cl·) generated via homolytic cleavage of S-Cl bonds. Selectivity follows the trend tertiary > secondary > primary C-H bonds (1:3.6:16) due to radical stability . Photochemical activation enhances Cl· generation, increasing selectivity for tertiary positions (1:4.6:14) . Deuterium isotope effects (k_H/k_D = 1.25) confirm hydrogen abstraction by Cl· .

Q. How can gas chromatography/mass spectrometry (GC/MS) and FTIR be optimized to detect this compound in reaction mixtures?

  • Methodological Answer : GC/MS analysis requires derivatization due to this compound’s volatility and reactivity. Use inert columns (e.g., DB-5MS) and splitless injection at 250°C. FTIR detects SOCl₂ via characteristic S=O (1251 cm⁻¹) and S-Cl (490 cm⁻¹) stretches . Calibrate with standards in dry hexane to avoid hydrolysis artifacts.

Q. What purification techniques prevent this compound decomposition during synthesis?

  • Methodological Answer : Technical-grade SOCl₂ is purified by distillation with sulfur powder (12.5g/450mL) to scavenge SCl₂ impurities . Redistillation from triphenyl phosphite (10% w/w) removes residual HCl . Storage over molecular sieves (3Å) under argon minimizes moisture ingress.

Q. How do lithium this compound batteries fail, and what analytical methods diagnose these failures?

  • Methodological Answer : Common failures include internal short circuits from diaphragm damage and voltage drop due to electrolyte depletion. Non-destructive methods like CT/X-ray imaging identify structural defects, while SEM/EDS analyzes electrode corrosion. Capacity testing and internal resistance measurements quantify degradation .

Q. What strategies mitigate moisture interference in this compound-mediated reactions?

  • Methodological Answer : Pre-dry glassware at 120°C and use Schlenk lines for air-sensitive transfers. Add molecular sieves (3Å) to reaction vessels. Monitor moisture via Karl Fischer titration (<50 ppm threshold). Quench residual SOCl₂ with dry alcohols (e.g., MeOH) post-reaction .

Properties

IUPAC Name

thionyl dichloride
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InChI

InChI=1S/Cl2OS/c1-4(2)3
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InChI Key

FYSNRJHAOHDILO-UHFFFAOYSA-N
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Canonical SMILES

O=S(Cl)Cl
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Molecular Formula

SOCl2, Cl2OS
Record name THIONYL CHLORIDE
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DSSTOX Substance ID

DTXSID3064778
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Molecular Weight

118.97 g/mol
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Physical Description

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]
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Boiling Point

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F
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Solubility

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts
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Density

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg
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Impurities

The following impurities can be present:
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Color/Form

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

CAS No.

7719-09-7
Record name THIONYL CHLORIDE
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Record name Thionyl chloride
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Record name Thionyl chloride
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Melting Point

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F
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Synthesis routes and methods I

Procedure details

2-(3-Chlorophenyl)-4,4-dimethyl-2-oxazoline was prepared from 3-chlorobenzoic acid by reaction with thionyl chloride to give 3-chlorobenzoylchloride, reaction of this acid chloride with 2-amino-2-methylpropanol to give the amide and cyclization of the amide with thionyl chloride followed by neutralization with dilute sodium hydroxide to give 2-(3-chlorophenyl)4,4-dimethyl-2-oxazoline.
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acid chloride
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Synthesis routes and methods II

Procedure details

Methanol (400 mL) was cooled to 0° C. and thionyl chloride (217 mL, 3.0 moles, 20 eq) was added dropwise under argon. After addition was completed, the solution was warmed to RT for 20 min. 2(S),3-Diaminopropanoic acid 2-1 (20 g, 0.143 mole) (Schweizerhall Chemicals) was crushed to a fine powder and added to the solution. The reaction was heated to reflux for 48 h, at which time TLC showed a small amount of starting material remaining. An additional portion of methanol (100 mL) and thionyl chloride (72 mL) was prepared as before and added to the reaction at RT; the reaction was then stirred overnight at RT. The reaction was worked up by removal of solvent at 40° C. in vacuo to give 2-2 as foam. Rf 0.72 (9:1:1 EtOH/H2O/NH4OH). 1H NMR (400 MHz, D2O) δ4.55 (dd, J=5.4 8.2 Hz, 1H), 3.92 (s, 3H), 3.64 (dd, J=8.2, 13.8 Hz, 1H), 3.55 (dd, J=5.4, 13.8 Hz, 1H).
Quantity
217 mL
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20 g
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100 mL
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400 mL
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